2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a piperazine ring and a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and β-diketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Alkylation: The final step often involves alkylation to introduce the 2-methylallyl group, typically using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the piperazine ring or other reducible functional groups using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms of the piperazine ring or other functional groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology
Biologically, 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is explored for its potential as a pharmacological agent. Its interactions with biological targets make it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer cells or neurological disorders, making it a promising candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 3-phenylpyrazolo[1,5-a]pyrimidine.
Piperazine Derivatives: Compounds like 1-(2-methylallyl)piperazine, which share the piperazine moiety.
Uniqueness
What sets 2,5-Dimethyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine apart is its specific combination of functional groups and structural features. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-16(2)15-26-10-12-27(13-11-26)21-14-18(4)24-23-22(19(5)25-28(21)23)20-8-6-17(3)7-9-20/h6-9,14H,1,10-13,15H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDAUMPWAXZUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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